molecular formula C36H36N4O8Pt B12960808 Pt(II) Coproporphyrin III

Pt(II) Coproporphyrin III

Cat. No.: B12960808
M. Wt: 847.8 g/mol
InChI Key: MTPPQQVQGSBHBP-UHFFFAOYSA-L
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Description

Pt(II) Coproporphyrin III: is a metalloporphyrin compound where platinum is coordinated to the coproporphyrin III ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to chelate metal ions, which imparts unique chemical and physical properties. This compound is particularly noted for its phosphorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pt(II) Coproporphyrin III typically involves the reaction of coproporphyrin III with a platinum(II) salt. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pt(II) Coproporphyrin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Pt(II) Coproporphyrin III is a platinum-based coordination compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and microbial interactions. This article explores its biological activity through various studies, case reports, and relevant findings from the literature.

Chemical Structure and Properties

This compound is a derivative of coproporphyrin III, which is a naturally occurring porphyrin involved in various biological processes. The compound's structure allows it to interact with biological macromolecules, influencing cellular processes such as apoptosis and gene expression.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been found to induce apoptosis in cancer cells through several mechanisms:

  • DNA Interaction : The compound interacts with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes .
  • Reactive Oxygen Species (ROS) Production : It generates ROS, which can cause oxidative stress and damage cellular components, ultimately leading to cell death .
  • Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane potential, promoting apoptosis through the intrinsic pathway .

Microbial Interactions

This compound also plays a role in microbial ecology. Studies have shown that it can influence the behavior of bacteria in human microbiota:

  • Induction of Biofilm Formation : Research demonstrated that coproporphyrin III produced by Propionibacterium spp. induces aggregation and biofilm formation in Staphylococcus aureus, highlighting its role as a signaling molecule in interspecies communication .
  • Metal Ion Transport : The compound has been implicated in the transport of essential metal ions like zinc and copper within microbial systems, essential for their metabolic functions .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability across all tested lines, with IC50 values ranging from 5 to 15 µM. The mechanism was primarily attributed to ROS generation and subsequent apoptosis.

Case Study 2: Microbial Interaction

In another study, the interaction between Propionibacterium spp. and Staphylococcus aureus was analyzed. It was found that conditioned media containing coproporphyrin III significantly enhanced biofilm formation by S. aureus, indicating a potential role in skin microbiome dynamics .

Data Tables

Biological Activity Mechanism References
Antitumor ActivityDNA interaction, ROS production
Induction of Biofilm FormationChemical signaling among bacteria
Metal Ion TransportInvolvement in zinc and copper transport

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

  • Its ability to mediate interspecies interactions suggests a broader ecological role beyond its pharmacological applications.
  • The compound's antitumor effects make it a candidate for further development as an anticancer agent, with ongoing research focusing on optimizing its efficacy and reducing potential side effects.

Properties

Molecular Formula

C36H36N4O8Pt

Molecular Weight

847.8 g/mol

IUPAC Name

hydron;platinum(2+);3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C36H38N4O8.Pt/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2

InChI Key

MTPPQQVQGSBHBP-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pt+2]

Origin of Product

United States

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